[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](2,4-dimethoxyphenyl)methanone
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Overview
Description
4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone: is a complex organic compound with a unique structure that includes a benzodioxole ring, a piperazine ring, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
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Step 1: Preparation of Benzodioxole Intermediate
Reagents: Catechol, formaldehyde
Conditions: Acidic medium, reflux
Reaction: Formation of 1,3-benzodioxole through cyclization
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Step 2: Preparation of Piperazine Intermediate
Reagents: Ethylenediamine, diethylene glycol
Conditions: Basic medium, elevated temperature
Reaction: Formation of piperazine ring through cyclization
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Step 3: Coupling of Intermediates
Reagents: Benzodioxole intermediate, piperazine intermediate, 2,4-dimethoxybenzoyl chloride
Conditions: Anhydrous conditions, inert atmosphere
Reaction: Formation of the final product through nucleophilic substitution
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated systems may be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the piperazine ring, potentially forming secondary amines.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), acidic conditions
Reduction: Lithium aluminum hydride (LiAlH₄), anhydrous conditions
Substitution: Halogenating agents (e.g., bromine), Lewis acids (e.g., AlCl₃)
Major Products
Oxidation: Carboxylic acids
Reduction: Secondary amines
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry
In chemistry, 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
In medicine, the compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole ring may facilitate binding to aromatic residues, while the piperazine ring can interact with amine-binding sites. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone
- 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone
- 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone
Uniqueness
Compared to similar compounds, 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone stands out due to its specific substitution pattern on the benzodioxole and piperazine rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H24N2O5 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H24N2O5/c1-25-16-4-5-17(19(12-16)26-2)21(24)23-9-7-22(8-10-23)13-15-3-6-18-20(11-15)28-14-27-18/h3-6,11-12H,7-10,13-14H2,1-2H3 |
InChI Key |
CBBTXTKSUFAKKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
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